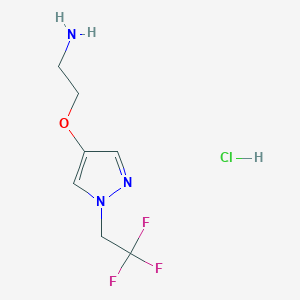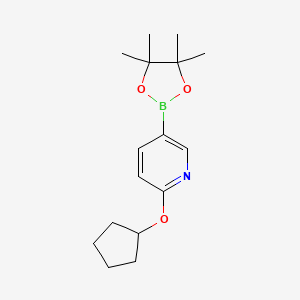
2-((1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)oxy)ethanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)oxy)ethanamine hydrochloride is a chemical compound that features a trifluoroethyl group attached to a pyrazole ring, which is further linked to an ethanamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)oxy)ethanamine hydrochloride typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring, which can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced via a nucleophilic substitution reaction using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source.
Linking the Ethanamine Moiety: The final step involves the reaction of the trifluoroethylated pyrazole with an appropriate ethanamine derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反应分析
Types of Reactions
2-((1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)oxy)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group or the ethanamine moiety, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with hydrogenated groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学研究应用
2-((1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)oxy)ethanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2-((1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)oxy)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways and exertion of its effects.
相似化合物的比较
Similar Compounds
2,2,2-Trifluoroethylamine hydrochloride: A simpler compound with similar trifluoroethyl functionality.
1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: Another fluorinated compound with different structural features.
Uniqueness
2-((1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)oxy)ethanamine hydrochloride is unique due to its combination of a trifluoroethyl group with a pyrazole ring and an ethanamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C7H11ClF3N3O |
|---|---|
分子量 |
245.63 g/mol |
IUPAC 名称 |
2-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]oxyethanamine;hydrochloride |
InChI |
InChI=1S/C7H10F3N3O.ClH/c8-7(9,10)5-13-4-6(3-12-13)14-2-1-11;/h3-4H,1-2,5,11H2;1H |
InChI 键 |
MVFSBERDCSOSHW-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NN1CC(F)(F)F)OCCN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[3-Oxo-3-phenylprop-1-enyl]-2-furaldehyde](/img/structure/B13715801.png)

![3-Chloro-N-[1-(pyridin-4-yl)ethyl]-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine](/img/structure/B13715810.png)


![(1R,9S,10R)-4-methyl-10-(trityloxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B13715832.png)


![4-Chloro-7-(2-cyclohexylethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13715859.png)
![Ethyl 3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]acrylate](/img/structure/B13715860.png)
![trans-4-[(2,6-Dichloro-4-pyridyl)difluoromethyl]cyclohexanecarboxylic Acid](/img/structure/B13715863.png)
![3-[[4-(2-Pyrimidinyl)phenyl]amino]benzoic Acid](/img/structure/B13715873.png)
![Methyl 5-[4-(1-Imidazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13715874.png)
![4-[4-(Benzyloxy)phenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13715880.png)
